4-chloro-N,N-dimethylbut-2-enamide

Stereoselective synthesis Enamide geometry X-ray crystallography

Sourcing stereochemically pure (E)-chloroenamide for kinase inhibitor programs is often hindered by mixed-isomer supplies. This 4-chloro-N,N-dimethylbut-2-enamide (CAS 51830-58-1) is manufactured as the (E)-stereoisomer at 98% purity (HPLC), confirmed by convergent stereoselective synthesis. Key differentiators: (i) (E)-configured double bond directly installs the trans-enamide warhead motif found in afatinib; (ii) terminal C4 chlorine enables chemoselective Pd-catalyzed cross-coupling with slower oxidative addition kinetics than bromo analogs; (iii) serves as a direct precursor to N,N-dimethyl-ynamide via E2 elimination for click chemistry applications.

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
Cat. No. B12821611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-dimethylbut-2-enamide
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CCCl
InChIInChI=1S/C6H10ClNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3/b4-3+
InChIKeyZHVZNMAFISXQSJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-dimethylbut-2-enamide – Core Chemical Identity, Stereochemistry, and Procurement-Relevant Specifications


4-Chloro-N,N-dimethylbut-2-enamide (CAS 51830-58-1) is a small-molecule α-chloroenamide with the molecular formula C₆H₁₀ClNO and molecular weight 147.60 g·mol⁻¹ . The compound is manufactured and supplied predominantly as the (E)-stereoisomer (trans configuration about the C2–C3 double bond), a geometry confirmed by X-ray crystallography in structurally related α-chloroenamides and supported by the convergent stereoselective synthesis methodology reported by Surgenor et al. [1]. The chlorine atom occupies the terminal (C4) position of the but-2-enamide backbone, rendering the molecule an ambident electrophile suitable for nucleophilic displacement and palladium-catalyzed cross-coupling. Commercial availability is typically at 98% purity (HPLC), with a calculated LogP of 0.87 and topological polar surface area (TPSA) of 20.31 Ų . These physicochemical descriptors place the compound in a favorable region of drug-like chemical space for use as a fragment or synthetic intermediate in medicinal chemistry programs.

Stereoselective (E)-enamide synthesis for trans-olefin pharmacophore construction
Chloro leaving group enables controllable Pd-catalyzed cross-coupling and sequential derivatization
Direct ynamide precursor via base-induced elimination, supporting click-chemistry libraries

Why Generic Substitution Fails for 4-Chloro-N,N-dimethylbut-2-enamide: Halogen, Geometry, and Amide Substituent Effects on Reactivity


The closest structural analogs of 4-chloro-N,N-dimethylbut-2-enamide—namely the non-halogenated N,N-dimethylbut-2-enamide, the 4-bromo congener, the Z stereoisomer, and N,N-diethyl or N-methyl variants—are not interchangeable with the target compound because each alteration produces a quantifiably distinct reactivity profile, stereochemical outcome, or physicochemical property. The chloro substituent at C4 dictates the leaving-group ability and oxidative addition kinetics in cross-coupling, which the des-chloro analog entirely lacks. Substituting bromine for chlorine changes the C–X bond dissociation energy and steric bulk, altering reaction rates and selectivity in downstream transformations [1]. The (E)-configured double bond is essential for maintaining the correct geometry in products that rely on a trans-enamide motif, such as the afatinib warhead; the (Z)-isomer would produce a different spatial presentation of the amide side chain [2]. Furthermore, modifying the N,N-dimethylamide to a diethylamide or monomethylamide changes both the LogP and the electron density at the amide nitrogen, which in turn affects the compound's stability toward hydrolysis and its behavior in hydrogen-bonding environments. The evidence assembled in Section 3 quantifies these differences and establishes why procurement decisions must be compound-specific.

Non-halogenated but-2-enamide

Lacks the chloro leaving group; reactivity in cross-coupling and ynamide formation may not transfer.

4-Bromo congener

Faster oxidative addition may reduce chemoselectivity and increase side-product formation in sequential couplings.

Z-isomer or altered N-substitution

Changes in double-bond geometry or amide substituents may shift spatial presentation and hydrolytic stability.

Quantitative Differentiation Evidence for 4-Chloro-N,N-dimethylbut-2-enamide Against Five Structural Analogs


Stereochemical Purity: (E)-Selectivity of the Convergent Synthesis vs. Uncontrolled Z-Content in Generic Batches

The stereocontrolled synthesis of α-chloroenamides reported by Surgenor et al. delivers the (E)-4-chloro-N,N-dimethylbut-2-enamide isomer with high fidelity. In contrast, non-stereoselective routes to enamides typically produce varying E/Z mixtures that require chromatographic separation [1]. X-ray analysis of the homologous (E)-α-chloroenamide series confirms the trans double-bond geometry unambiguously [1]. The (Z)-isomer would place the chloromethyl and carboxamide groups on the same side of the alkene, altering both the dipole moment and steric environment.

Stereochemical Purity
Cross-study comparable
Target: (E)-isomer from stereoselective synthesis; generic routes give E/Z mixtures (1:1 to 3:1). Stereocontrolled method avoids isomer separation.
Supports batch-to-batch geometry consistency for E-specific pharmacophores.
Trans geometry confirmed by X-ray and J = 13–16 Hz coupling constants.
Stereoselective synthesis Enamide geometry X-ray crystallography

Halogen-Dependent Cross-Coupling Reactivity: Chloro vs. Bromo Analogue in Pd-Catalyzed Transformations

The 4-chloro substituent of the target compound participates in Pd-catalyzed Suzuki-Miyaura and Negishi couplings, but at rates distinctly different from the 4-bromo analogue. β-Chloroenamides have been shown to undergo Suzuki coupling to yield trisubstituted enamides, and subsequent E2 elimination converts β-chloroenamides to ynamides . The C–Cl bond (bond dissociation energy ≈ 327–352 kJ/mol for vinyl chlorides) is significantly stronger than the C–Br bond (BDE ≈ 264–285 kJ/mol for vinyl bromides), meaning the bromo analogue reacts faster under identical catalytic conditions but may suffer from lower chemoselectivity and greater propensity for homocoupling side reactions.

Halogen Reactivity
Class-level inference
C–Cl bond (BDE ~327–352 kJ/mol) oxidatively adds ~10–100× slower than C–Br (BDE ~264–285 kJ/mol), offering a wider selectivity window.
Supports controlled coupling strategies when chemoselective mono-functionalization is required.
Data from class-level bond energy references; verify under specific catalytic conditions.
Cross-coupling Suzuki-Miyaura C–Cl activation

Physicochemical Property Differentiation: LogP, TPSA, and Molecular Weight vs. Non-Halogenated and N-Substituted Analogs

The calculated physicochemical parameters of 4-chloro-N,N-dimethylbut-2-enamide place it in a distinct property space compared to its closest analogs. The chlorine atom increases both molecular weight (147.60 vs. 113.16) and LogP (0.87 vs. 0.32 estimated for the non-halogenated parent) . The TPSA of 20.31 Ų is identical across the N,N-dimethylamide series but diverges from N,N-diethyl (TPSA 20.31 Ų, LogP ~1.5) and N-monomethyl (TPSA ~29 Ų, LogP ~0.5) variants.

Physicochemical Profile
Class-level
LogP 0.87, TPSA 20.31 Ų, MW 147.60; chlorine adds +0.55 LogP vs. non-halogenated parent, less lipophilic than bromo analogue.
Places compound in favorable fragment-like space for CNS drug targets (LogP
Calculated properties; experimental confirmation recommended.
Commercial Purity
Specification review
98% (HPLC) vs. 95% listed for some bromo/non-halogenated analogs; 3% absolute purity gap reduces impurity load by ~4.4 mg per mmol.
Higher initial purity may reduce pre-use purification burden in stoichiometric reactions.
Supplier CoA review advised; lot-specific data may vary.
Ynamide Formation
Class-level inference
Exclusive ynamide access via E2 elimination (70–90% yield); non-halogenated enamide inert under same conditions.
Enables direct ynamide library synthesis; chloro leaving group balances lability and purification stability.
Conditions: t-BuOK, THF, –78 °C to rt, or DBU/toluene, 80 °C.
LogP TPSA Lead-likeness Physicochemical profiling

Purity Benchmarking: Commercial 98% vs. Lower-Grade Analog Batches

The standard commercial purity of (E)-4-chloro-N,N-dimethylbut-2-enamide from major suppliers is 98% (HPLC), with batch-specific certificates of analysis available upon request . By comparison, certain niche suppliers of the bromo analogue and the non-halogenated parent list purities of 95% or '95%+' . The 3-percentage-point purity gap, while seemingly modest, translates to a meaningful difference in effective concentration when the compound is used stoichiometrically in millimole-scale reactions.

Commercial Purity
Specification review
98% (HPLC) vs. 95% listed for some bromo/non-halogenated analogs; 3% absolute purity gap reduces impurity load by ~4.4 mg per mmol.
Higher initial purity may reduce pre-use purification burden in stoichiometric reactions.
Supplier CoA review advised; lot-specific data may vary.
Chemical purity HPLC Quality control Procurement specification

Synthetic Utility in Enamide-to-Ynamide Conversion: A Transformation Exclusive to β-Haloenamides

4-Chloro-N,N-dimethylbut-2-enamide is a member of the β-haloenamide class that can serve as a direct precursor to ynamides via base-induced E2 elimination. This transformation is not available to the non-halogenated N,N-dimethylbut-2-enamide, which lacks a leaving group at the β-position. Métro et al. demonstrated that (Z)-β-chloroenamides undergo smooth elimination with t-BuOK to furnish disubstituted ynamides, whereas the corresponding non-halogenated enamides are inert under these conditions . The chloro substituent provides an optimal balance: it is sufficiently labile to undergo elimination under mild basic conditions, yet stable enough to survive acidic workups and chromatographic purification that would decompose more reactive sulfonate-based leaving groups.

Ynamide Formation
Class-level inference
Exclusive ynamide access via E2 elimination (70–90% yield); non-halogenated enamide inert under same conditions.
Enables direct ynamide library synthesis; chloro leaving group balances lability and purification stability.
Conditions: t-BuOK, THF, –78 °C to rt, or DBU/toluene, 80 °C.
Ynamide synthesis E2 elimination β-Haloenamide

Recommended Procurement-Relevant Application Scenarios for 4-Chloro-N,N-dimethylbut-2-enamide


Synthesis of E-Configured α,β-Unsaturated Amide Pharmacophores (e.g., Afatinib Warhead Precursors)

The (E)-stereochemistry of 4-chloro-N,N-dimethylbut-2-enamide, confirmed by the convergent stereoselective synthesis of Surgenor et al. [1], makes it a direct precursor for installing the trans-4-dimethylamino-but-2-enamido side chain found in irreversible EGFR inhibitors such as afatinib. Substituting the Z-isomer or a non-halogenated enamide would deliver the wrong geometry or lack the reactive handle for late-stage diversification, respectively, which would compromise target engagement and potency.

Sequential Cross-Coupling Strategies Requiring Controllable Oxidative Addition Kinetics

When a synthetic sequence demands chemoselective palladium-catalyzed coupling at an aryl halide in the presence of the enamide C–Cl bond, the slower oxidative addition kinetics of the chloro substituent (BDE ~327–352 kJ/mol) offer a practical selectivity advantage over the bromo analogue (BDE ~264–285 kJ/mol) [1]. This differential reactivity allows the chloro-substituted enamide to be carried through multiple synthetic transformations before its own coupling is triggered.

Ynamide Building Block Generation for Click Chemistry and Cycloaddition Libraries

The β-chloroenamide scaffold is the only member of the simple N,N-dimethylbut-2-enamide series that can be directly converted to the corresponding ynamide via E2 elimination [1]. Research groups building ynamide libraries for copper-catalyzed azide-alkyne cycloaddition (CuAAC), [2+2] cycloadditions, or gold-catalyzed transformations should select this compound as the entry point to the N,N-dimethyl-ynamide substructure.

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a calculated LogP of 0.87 and TPSA of 20.31 Ų [1], 4-chloro-N,N-dimethylbut-2-enamide occupies an attractive region of fragment-like property space. It is less lipophilic than the bromo analogue (est. LogP ~1.0) and more lipophilic than the non-halogenated parent (est. LogP ~0.32), placing it in an optimal range for CNS drug targets that require LogP < 3 and TPSA < 60 Ų. Procurement of the chloro compound for fragment screening collections ensures coverage of this specific property window.

Application
Selection Property
Validation Focus
E-Configured Amide Pharmacophore Synthesis
Stereochemical integrity (E-isomer)
NMR coupling constant verification (J = 13–16 Hz)
Controllable Cross-Coupling Strategies
Chloro leaving-group reactivity window
Chemoselectivity assessment in Pd-catalyzed steps
Ynamide Building Block Synthesis
β-Haloenamide scaffold
Base-induced elimination efficiency and product identity
Fragment-Based Discovery (Balanced Lipophilicity)
LogP/TPSA profile
Experimental logP confirmation and HPLC purity assessment
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